molecular formula C27H19N5NaO7S+ B12762679 5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt CAS No. 83221-53-8

5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt

Cat. No.: B12762679
CAS No.: 83221-53-8
M. Wt: 580.5 g/mol
InChI Key: BHJHTLSWJYKALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then coupled with salicylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions, utilizing automated systems to ensure precision and consistency. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metals also contributes to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • **5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)benzoic acid
  • **5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)acetic acid

Uniqueness

5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt is unique due to its specific structural features, such as the presence of salicylic acid, which imparts additional properties like anti-inflammatory effects. This makes it distinct from other similar compounds.

Properties

CAS No.

83221-53-8

Molecular Formula

C27H19N5NaO7S+

Molecular Weight

580.5 g/mol

IUPAC Name

sodium;5-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C27H19N5O7S.Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);/q;+1

InChI Key

BHJHTLSWJYKALL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.